[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
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Description
“[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate” is a chemical compound with the molecular formula C12H14N2O4S . It belongs to the class of heterocyclic compounds known as thiophenes, which are recognized for their interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound “this compound” incorporates this thiophene structure, along with additional functional groups that contribute to its unique properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.3156 and a density of 1.31g/cm3 . Its melting point is 134-139℃, and it has a boiling point of 469.6°C at 760 mmHg . The compound is likely soluble in most organic solvents, similar to other thiophene derivatives .Future Directions
Thiophene derivatives, including “[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate”, continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on further exploring the therapeutic properties of these compounds and developing more efficient synthesis methods.
Properties
IUPAC Name |
(5-amino-4-cyano-2-ethoxycarbonylthiophen-3-yl)methyl 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S/c1-2-23-15(22)12-8(7(5-18)13(19)25-12)6-24-14(21)11-9(16)3-4-10(17)20-11/h3-4H,2,6,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSCSNJKAVAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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